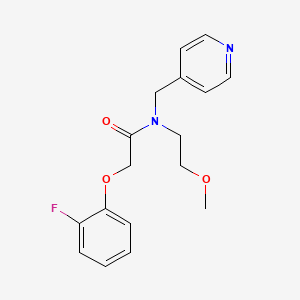

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide

Description

2-(2-Fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide is a structurally complex acetamide derivative featuring three key substituents: a 2-fluorophenoxy group, a 2-methoxyethyl chain, and a pyridin-4-ylmethyl moiety. The 2-methoxyethyl substituent may improve solubility due to its polar ether linkage, while the pyridin-4-ylmethyl group contributes aromaticity and hydrogen-bonding capabilities, common in pharmacologically active compounds .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-22-11-10-20(12-14-6-8-19-9-7-14)17(21)13-23-16-5-3-2-4-15(16)18/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWYTYMYNRNYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CC=NC=C1)C(=O)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated acetamide under basic conditions to form the fluorophenoxy intermediate.

Introduction of the Methoxyethyl Group: The intermediate is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to introduce the methoxyethyl group.

Attachment of the Pyridinylmethyl Group: Finally, the compound is reacted with 4-pyridinemethanol under acidic conditions to attach the pyridinylmethyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogs and Substituent Effects

A comparative analysis of structurally related compounds reveals how substituent variations influence physicochemical and pharmacological properties:

Pharmacological Activity Trends

- Anti-Cancer Potential: Compounds with quinazoline-sulfonyl groups () exhibit broad-spectrum anti-cancer activity, likely due to kinase inhibition or DNA intercalation. The target compound lacks this moiety, suggesting divergent mechanisms, though its fluorophenoxy group may confer cytotoxicity via halogen-mediated interactions .

- Receptor Targeting: Pyridazinone-based acetamides () act as FPR2 agonists, influencing neutrophil chemotaxis. The target compound’s pyridine ring may favor interactions with other GPCRs or ion channels .

- Solubility and Bioavailability : The 2-methoxyethyl group in the target compound and ’s analog enhances aqueous solubility compared to tert-butyl or bromophenyl substituents, which prioritize membrane permeability .

Electronic and Steric Effects

- This difference may alter binding to hydrophobic enzyme pockets .

- Aromatic Systems: The pyridin-4-ylmethyl group provides a planar aromatic system, contrasting with pyridazinone’s fused ring () or quinazoline’s bicyclic structure (). These variations influence π-π stacking and steric hindrance .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide is a pyridone amide derivative that has garnered attention for its potential biological activities, particularly as a modulator of sodium channels. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{13}H_{16}FNO_3

- CAS Number : 420102-44-9

- Molecular Weight : 251.27 g/mol

The compound features a fluorophenoxy group and a pyridine moiety, which are critical for its interaction with biological targets.

Research indicates that this compound acts as an inhibitor of sodium channels, which are crucial in the generation and propagation of action potentials in neurons and muscle cells. Sodium channel modulation can lead to various therapeutic effects, particularly in pain management and neurological disorders.

Biological Activity Overview

-

Sodium Channel Modulation :

- The compound has been shown to inhibit specific sodium channels, contributing to its analgesic properties. This mechanism is particularly relevant in conditions such as neuropathic pain.

- G Protein-Coupled Receptors (GPCRs) :

- Cytotoxicity Studies :

Case Studies and Research Findings

A selection of case studies highlights the biological activity of this compound:

Pharmacological Implications

The modulation of sodium channels by this compound presents significant implications for drug development:

- Pain Management : Given its sodium channel inhibitory properties, the compound could be developed into a novel analgesic.

- Neurological Disorders : Its influence on GPCRs may offer therapeutic avenues for treating conditions such as epilepsy or multiple sclerosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.